17,17-(Ethylenedioxy)androst-4-en-3-one
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 17,17-(Ethylenedioxy)androst-4-en-3-one is the reductase enzyme and a receptor protein that binds with 5α-DHT . The reductase enzyme plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. The receptor protein is involved in mediating the biological effects of androgens .
Mode of Action
This compound acts by inhibiting the activity of the reductase enzyme and preventing the binding of the receptor protein with 5α-DHT . By doing so, it interferes with the conversion of testosterone to DHT and the subsequent activation of androgen-responsive pathways .
Biochemical Pathways
The compound affects the androgen-responsive pathways by inhibiting the conversion of testosterone to DHT . This results in a decrease in the activation of these pathways, leading to downstream effects such as reduced hair growth and acne .
Biochemical Analysis
Biochemical Properties
17,17-(Ethylenedioxy)androst-4-en-3-one interacts with various enzymes and proteins in the body. It is known to inhibit the reductase activity, which plays a crucial role in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen . This interaction can influence the balance of hormones in the body, potentially impacting various biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its role in hormone regulation. By inhibiting the conversion of testosterone to DHT, it can influence the function of cells that are sensitive to these hormones . This includes cells in the skin, where it can potentially help in the treatment of conditions like acne .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with enzymes involved in hormone synthesis. It inhibits the reductase activity, preventing the conversion of testosterone to DHT . This can lead to changes in gene expression in cells sensitive to these hormones, influencing their function.
Metabolic Pathways
This compound is involved in the metabolic pathways related to hormone synthesis and regulation. It acts as an inhibitor in the pathway that converts testosterone to DHT .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17,17-(Ethylenedioxy)androst-4-en-3-one involves the formation of a cyclic ketal from 4-androstene-3,17-dione. The reaction typically uses ethylene glycol in the presence of an acid catalyst to form the cyclic ketal .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
17,17-(Ethylenedioxy)androst-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions can occur at various positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more oxidized steroids, while reduction can yield alcohol derivatives .
Scientific Research Applications
17,17-(Ethylenedioxy)androst-4-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on enzyme activity and receptor binding.
Medicine: Investigated for its potential in treating conditions like acne and promoting hair growth.
Comparison with Similar Compounds
Similar Compounds
Androst-4-en-3-one, 17-hydroxy- (17α):
17,17-(Ethylenedioxy)androst-4-en-3β-ol: An intermediate used in the synthesis of other steroid derivatives.
Uniqueness
17,17-(Ethylenedioxy)androst-4-en-3-one is unique due to its specific inhibitory effects on reductase activity and receptor binding, making it particularly useful in cosmetic applications for acne treatment and hair growth promotion .
Properties
IUPAC Name |
(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-3'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h13,16-18H,3-12H2,1-2H3/t16-,17+,18+,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDWIKRQOPJCDM-DEPCRRQNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC45OCCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC45OCCO5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.